1-Ethyl-2-fluoro-3-methoxybenzene
Description
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
SJRODKDBBJNETE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Fluorination
Step 1: Ethylation of Benzene or Methoxybenzene
- Friedel-Crafts alkylation is employed to introduce the ethyl group at position 1.
- Ethyl chloride reacts with benzene or 3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- The methoxy group’s electron-donating effect directs substitution and influences regioselectivity.
Step 2: Introduction of Fluorine
- Direct fluorination of 1-ethyl-3-methoxybenzene can be carried out using selective fluorinating agents like Selectfluor.
- Reaction conditions are mild to prevent over-fluorination.
- Alternatively, halogen exchange (Halex) reactions using potassium fluoride or cesium fluoride under anhydrous conditions can be used to introduce fluorine at the desired position.
-
- Bulky Lewis acids and computational methods such as density functional theory (DFT) calculations are used to predict and enhance regioselectivity.
- Methoxy groups strongly activate ortho and para positions, so careful control is needed to target the 2-position for fluorination.
Copper-Catalyzed Cross-Coupling Reactions
- A two-step method involves copper-catalyzed coupling of iodo-3-methoxybenzene derivatives with ethyl acetoacetate or related reagents under nitrogen atmosphere.
- Potassium phosphate or potassium hydrogen phosphate serves as the base, and cuprous iodide or cuprous bromide acts as the catalyst.
- Solvents like dimethyl sulfoxide (DMSO) or sulfolane are used.
- Reaction temperatures range from 80 to 150 °C with reaction times between 18 to 32 hours.
- The product is isolated by extraction, drying, and silica gel column chromatography.
- Yields vary from 16% to 65% depending on conditions and reagent equivalents.
Halogenation Followed by Functional Group Transformations
- Starting from 1-fluoro-3-methoxybenzene, bromination with bromine or N-bromosuccinimide (NBS) in dichloromethane under nitrogen at low temperature (around 10 °C) selectively introduces bromine at desired positions.
- Subsequent reactions include Grignard formation and formylation with dimethylformamide (DMF) to introduce aldehyde groups, which can be further transformed.
- This approach is useful for preparing intermediates that can be converted into this compound through further alkylation or substitution steps.
Data Table: Summary of Key Preparation Methods
| Method Type | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Alkylation + Fluorination | Ethyl chloride, AlCl₃, Selectfluor or KF/CsF | Room temp to mild heating; anhydrous | Moderate | Regioselectivity influenced by methoxy group; computational predictions aid optimization |
| Copper-Catalyzed Coupling | Iodo-3-methoxybenzene, CuI/CuBr, K₃PO₄, DMSO | 80–150 °C, 18–32 h, nitrogen atmosphere | 16–65 | Requires careful control of equivalents and temperature for optimal yield |
| Bromination + Grignard/Formylation | Bromine or NBS, MgCl, DMF, THF, BCl₃ | 0–10 °C for bromination; -15 to 10 °C for Grignard | 40–80 | Multi-step; useful for functionalized intermediates |
Research Findings and Optimization Notes
- Regioselectivity : The methoxy group strongly directs electrophilic substitution to ortho and para positions, making the 2-position fluorination challenging but achievable with selective fluorinating agents and careful reaction control.
- Catalyst Choice : Aluminum chloride is effective for Friedel-Crafts alkylation, but bulky Lewis acids may improve selectivity.
- Solvent Effects : Polar aprotic solvents like DMSO and sulfolane enhance copper-catalyzed coupling efficiency.
- Reaction Atmosphere : Nitrogen atmosphere prevents oxidation and moisture interference, critical for sensitive steps.
- Yield Improvement : Increasing equivalents of base and catalyst, optimizing temperature and reaction time, and using continuous flow reactors can improve yield and scalability.
- Characterization : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), proton and carbon-13 nuclear magnetic resonance (¹H/¹³C NMR), and Fourier-transform infrared spectroscopy (FT-IR) confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenes with different functional groups.
Scientific Research Applications
Chemistry
1-Ethyl-2-fluoro-3-methoxybenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for diverse chemical modifications, making it valuable in the development of new compounds with tailored properties.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that similar compounds can affect metabolic pathways and cellular functions. For instance, it may participate in electrophilic aromatic substitution reactions with proteins and nucleic acids, potentially leading to modifications that impact cellular activities.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For example, dose-dependent cytotoxicity has been observed in human cancer cell lines, with IC50 values ranging from 10 to 30 µM.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study conducted on various human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The compound was tested against breast and colon cancer cells, showing a dose-dependent response. The findings suggest a potential mechanism of action involving the modification of key cellular proteins through electrophilic interactions .
Case Study 2: Synthesis of Derivatives
Research has also focused on synthesizing derivatives of this compound to explore enhanced biological activity. Modifications to the substituents have led to compounds with improved pharmacological profiles, indicating the versatility of this compound as a scaffold in drug development .
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-3-methoxybenzene depends on its specific application. In chemical reactions, the compound typically undergoes electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl, fluorine, and methoxy groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
(a) 1-Ethoxy-2,4-difluoro-3-(methoxymethoxy)benzene
- Structure : Differs by having ethoxy (position 1), difluoro (positions 2 and 4), and methoxymethoxy (position 3) groups.
- Key Differences : The additional fluorine at position 4 and the methoxymethoxy group increase polarity and steric hindrance compared to the target compound. Such structural modifications may enhance solubility in polar solvents but reduce volatility .
(b) 1,5-Dichloro-3-Methoxy-2-nitrobenzene
- Structure : Contains chlorine (positions 1 and 5), methoxy (position 3), and nitro (position 2) groups.
- Chlorine substituents contribute to higher molecular weight (222.03 g/mol) and likely greater environmental persistence compared to fluorine-containing analogs .
(a) Pesticide Derivatives
- Ethametsulfuron Methyl Ester (): Features methoxy and ethoxy groups on triazine and benzoate rings.
- Lactofen (): Contains ethoxy and nitro groups; fluorine substitution in the target compound may reduce photodegradation rates compared to nitro derivatives .
Comparative Data Table
Biological Activity
1-Ethyl-2-fluoro-3-methoxybenzene, also known as ethyl 2-fluoro-3-methoxybenzoate, is an organic compound characterized by a unique combination of substituents on a benzene ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁F O₂ and a molecular weight of approximately 168.19 g/mol. Its structure features an ethyl group at the first position, a fluorine atom at the second position, and a methoxy group at the third position of the benzene ring. These substituents influence its chemical reactivity and biological activity.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Common approaches include:
- Electrophilic Aromatic Substitution : Utilizing fluorinated reagents to introduce the fluorine atom.
- Nucleophilic Substitution Reactions : Employing methoxide ions to attach the methoxy group.
These methods allow for the efficient production of the compound, enabling further biological studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Computational studies suggest that it may exhibit binding affinities to various biological targets, which could lead to therapeutic effects. The compound's unique functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor modulation .
In Vitro Studies
In vitro studies have explored the inhibitory effects of this compound on specific enzymes. For example, research indicates that compounds with similar structures exhibit significant inhibitory activity against phosphodiesterase type IV (PDE4), which is involved in inflammatory responses .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | PDE4 Inhibition |
| 4-Methoxybenzyl derivative | 5.99 | PDE4 Inhibition |
| Cyclopropylmethyl derivative | 6.00 | PDE4 Inhibition |
Study on PDE4 Inhibition
A study published in Pharmacology evaluated various derivatives for their ability to inhibit PDE4, highlighting the importance of structural modifications in enhancing biological activity. The results indicated that increasing steric bulk at specific positions improved inhibitory potency .
Interaction with Muscarinic Receptors
Research has also investigated the interaction of similar compounds with muscarinic acetylcholine receptors (mAChRs), which play crucial roles in various physiological processes. The findings suggest that structural modifications can lead to selective receptor modulation, potentially offering therapeutic benefits for respiratory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-2-fluoro-3-methoxybenzene, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of substituted aromatic compounds often involves electrophilic substitution or transition-metal-catalyzed coupling. For this compound, consider starting with a meta-substituted benzene derivative (e.g., 3-methoxybenzene) and introducing fluorine via halogen exchange (Halex reaction) using KF or CsF under anhydrous conditions . Ethylation can be achieved via Friedel-Crafts alkylation, but steric hindrance from the methoxy group may require bulky Lewis acids (e.g., AlCl₃) to direct substitution. Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict electronic and steric effects of substituents .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Use electron ionization (EI) to fragment the molecule and confirm molecular weight (expected M⁺ peak at 168 g/mol based on analogs) .
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The methoxy group (~δ 3.8 ppm in ¹H NMR) and ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) should show distinct splitting patterns. Fluorine’s deshielding effect will influence adjacent protons .
- FT-IR : Confirm functional groups (C-F stretch ~1100–1000 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
- Storage : Keep in airtight containers away from oxidizing agents. Label with GHS hazard codes (e.g., H302: Harmful if swallowed) .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in further functionalization?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the ethyl group. To test reactivity, perform nitration (HNO₃/H₂SO₄) or sulfonation and analyze product distribution via HPLC. Compare with computational predictions (e.g., Hirshfeld charge analysis) to validate directing effects .
Q. What strategies can resolve contradictions in reported stability data for fluoro-methoxybenzene derivatives under acidic/basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Replicate conflicting experiments (e.g., pH-dependent degradation at 25°C vs. 40°C) using standardized buffers. Monitor decomposition via LC-MS and quantify half-lives.
- Mechanistic Analysis : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track hydrolysis pathways. Cross-reference with computational models (e.g., transition state theory) to identify dominant degradation mechanisms .
Q. How can computational chemistry predict the environmental fate of this compound?
- Methodological Answer :
- PBT/vPvB Assessment : Use EPI Suite or QSAR models to estimate persistence (e.g., biodegradation half-life), bioaccumulation (log Kow), and toxicity (e.g., LC50 for aquatic organisms). Validate with experimental data where available .
- Soil Mobility : Apply the Abraham solvation model to predict log Koc (organic carbon-water partition coefficient) and assess leaching potential .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in derivatives of this compound?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa) via MTT assay. Compare IC50 values with structurally similar compounds to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
